Home > Products > Screening Compounds P81114 > 2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide -

2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Catalog Number: EVT-5165412
CAS Number:
Molecular Formula: C19H24N8O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This could be achieved by reacting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine followed by reduction with lithium aluminum hydride [].
  • Step 2: Synthesis of 5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazole. This could be achieved by reacting 3,4-dihydroisoquinoline with chloroacetonitrile followed by cyclization with sodium azide [].
Applications
  • Antimicrobial activity: Pyrazoles, tetrazoles, and isoquinolines have all been reported to possess antimicrobial properties [, , ]. This suggests that the compound could be investigated for its potential as an antibacterial or antifungal agent.
  • Anticancer activity: Some derivatives of pyrazoles, tetrazoles, and isoquinolines have shown promising anticancer activity [, ]. Therefore, "2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide" could be explored for potential anticancer properties.
  • Anti-inflammatory activity: Pyrazole derivatives are known for their anti-inflammatory effects [, ]. This suggests that the compound could be investigated for its potential to treat inflammatory conditions.
  • Neurological activity: Isoquinoline derivatives have been studied for their potential in treating neurological disorders []. Therefore, "2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide" could be investigated for potential applications in neurological research.

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This compound is a novel acefylline derivative synthesized and evaluated for anticancer activity. It demonstrated potent activity against the human liver carcinoma (Hep G2 cell line) with a cell viability of 22.55 ± 0.95% .

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1) and (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: These compounds were investigated for their potential antipsychotic properties . Compound 1 exhibited an antipsychotic-like profile in animal behavioral tests without interacting with dopamine receptors. It was metabolized to compound 2, which also showed activity but with associated toxicity.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound, synthesized as part of a series exploring antipsychotic agents, reduced spontaneous locomotion in mice at doses that did not cause ataxia, differentiating its profile from known antipsychotics . Importantly, it did not bind to D2 dopamine receptors in vitro.

N-[4-(9-Dimethylimino-9H-benzo[a]phenoxazin-5-ylamino)butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride (RR11)

Compound Description: RR11 was identified as a potent and selective inhibitor of cyclooxygenase-1 (COX-1), a biomarker for ovarian cancer, with an IC50 of 0.032 µM . This compound was investigated for its potential as an imaging probe for ovarian cancer.

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20)

Compound Description: This compound, synthesized as part of a series of 8-heterocycle-substituted xanthines, displayed potent and selective antagonism at the A2B adenosine receptor with a Ki of 38 nM . It exhibited good selectivity over other adenosine receptor subtypes (A1, A2A, A3).

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (62b, MRE2029F20)

Compound Description: This xanthine derivative demonstrated high affinity (Ki = 5.5 nM) and selectivity for the A2B adenosine receptor compared with other subtypes . It was identified as a potent antagonist in a cyclic AMP assay, inhibiting the stimulatory effects of NECA (a non-selective adenosine receptor agonist).

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (72b, MRE2030F20)

Compound Description: Belonging to the same 8-pyrazolo-xanthine series, this compound displayed potent antagonism at the A2B adenosine receptor (Ki = 12 nM) with excellent selectivity over other subtypes . It effectively inhibited NECA-induced cAMP production with an IC50 of 46 nM.

Properties

Product Name

2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

IUPAC Name

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide

Molecular Formula

C19H24N8O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H24N8O/c1-14-17(10-25(2)22-14)9-20-19(28)13-27-18(21-23-24-27)12-26-8-7-15-5-3-4-6-16(15)11-26/h3-6,10H,7-9,11-13H2,1-2H3,(H,20,28)

InChI Key

FXXQGZHCYUNGLT-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CNC(=O)CN2C(=NN=N2)CN3CCC4=CC=CC=C4C3)C

Canonical SMILES

CC1=NN(C=C1CNC(=O)CN2C(=NN=N2)CN3CCC4=CC=CC=C4C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.